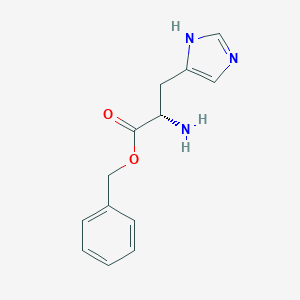

L-Histidine, phenylmethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Histidine, phenylmethyl ester is a derivative of the amino acid L-histidine It is characterized by the presence of a phenylmethyl group attached to the esterified form of L-histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidine, phenylmethyl ester can be synthesized through the esterification of L-histidine with phenylmethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Histidine, phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

L-Histidine, phenylmethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in enzyme-substrate interactions and protein modifications.

Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of L-histidine, phenylmethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The phenylmethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. This interaction can result in various physiological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

- L-Histidine methyl ester

- L-Histidinium hydrochloride

- L-Histidinium methyl ester dihydrochloride

Uniqueness

L-Histidine, phenylmethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties compared to other L-histidine derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

L-Histidine, phenylmethyl ester (also known as L-histidine methyl ester) is a derivative of the essential amino acid L-histidine. This compound has garnered attention due to its diverse biological activities, including its roles in metabolism, enzymatic functions, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

L-Histidine is known for its ability to act as a precursor for various bioactive compounds and plays a crucial role in several physiological processes. The methyl ester form enhances its lipophilicity, which can influence its absorption and bioactivity in biological systems.

Key Metabolic Pathways

- Proton Buffering : L-Histidine acts as a proton buffer in physiological pH ranges, facilitating acid-base balance in tissues.

- Metal Ion Chelation : The imidazole side chain of histidine is adept at chelating metal ions, which is vital for numerous biochemical reactions.

- Antioxidant Activity : Histidine derivatives exhibit scavenging properties against reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .

Enzymatic Functions

L-Histidine methyl ester has been shown to influence the activity of various enzymes. For instance, it serves as a substrate for histidase enzymes, which are involved in histidine catabolism. Studies have indicated that the presence of L-histidine methyl ester can modulate enzyme kinetics significantly:

- Carboxypeptidase Y Activity : Research indicates that histidine residues are critical for the catalytic function of carboxypeptidase Y, with L-histidine methyl ester demonstrating competitive inhibition properties .

| Enzyme | Substrate | Kinetic Parameters |

|---|---|---|

| Carboxypeptidase Y | L-Histidine Methyl Ester | Km=3.38mM,kcat=0.090s−1 |

| Histidase | L-Histidine Methyl Ester | Km=22.98mM,kcat=0.454s−1 |

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of L-histidine methyl ester and its complexes with metal ions such as gold(I). These compounds have shown promising results against various cancer cell lines:

- In Vitro Studies : In prostate adenocarcinoma (PC-3) and colon carcinoma (HCT116) cell lines, L-histidine methyl ester exhibited significant cytotoxicity when combined with light exposure, indicating potential applications in photodynamic therapy .

Case Studies

- Cancer Treatment : A study demonstrated that gold(I) complexes with N-heterocyclic carbenes derived from histidine showed enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics like cisplatin .

- Metabolic Disorders : Research has indicated that supplementation with histidine and its derivatives may improve metabolic profiles in conditions such as diabetes and obesity by modulating insulin sensitivity and lipid metabolism.

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIQMEOYYYWDKF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.